1,2-Distearoyllecithin

Liposome formulation Membrane biophysics Controlled release

Phospholipid chain length directly impacts liposomal drug retention-substituting DSPC (C18:0) with shorter-chain DPPC or DMPC accelerates payload leakage and alters pharmacokinetics. 1,2-Distearoyllecithin (DSPC) delivers: • Tm ~55°C ensures bilayer rigidity at physiological temperature for extended circulation half-life • 85.2% drug retention at 48h vs. lower values for DPPC/DMPC alternatives • Validated in FDA-approved liposomal chemotherapeutics and mRNA-LNP vaccines Specify ≥98% purity, C18:0 acyl chain content, and low peroxide values for batch-to-batch consistency.

Molecular Formula C44H88NO8P
Molecular Weight 790.1 g/mol
CAS No. 816-93-3
Cat. No. B046655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Distearoyllecithin
CAS816-93-3
Synonyms1,2-distearoyl-sn-glycero-3-phosphocholine
1,2-distearoyllecithin
1,2-distearoyllecithin, (+-)-isomer
1,2-distearoyllecithin, (R)-isomer
1,2-distearoyllecithin, (S)-isomer
1,2-distearoylphosphatidylcholine
4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide
distearoyl phosphatidylcholine
distearoylglycerophosphocholine
distearoylphosphatidylcholine
distearoylphosphatidylcholine, DL-
Molecular FormulaC44H88NO8P
Molecular Weight790.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3
InChIKeyNRJAVPSFFCBXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPC: Technical Baseline & Procurement Context


1,2-Distearoyllecithin (CAS 816-93-3), also known as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is a fully saturated synthetic phospholipid with two C18 stearoyl chains . With a molecular weight of approximately 790.15 g/mol and a phase transition temperature (Tm) of ~55°C, DSPC functions as a structural helper lipid in liposomal and lipid nanoparticle (LNP) drug delivery systems [1]. The compound exists as a racemic mixture under this CAS registry, though stereospecific (sn-glycero-3) preparations are also commercially available .

Why DSPC Cannot Be Substituted


Phosphatidylcholines are not functionally interchangeable. The acyl chain length and degree of saturation directly dictate the phase transition temperature (Tm), which governs bilayer rigidity, drug retention, and in vivo clearance kinetics [1]. Substituting DSPC (C18:0, Tm ~55°C) with a shorter-chain analog like DPPC (C16:0, Tm ~41°C) or DMPC (C14:0, Tm ~23°C) reduces membrane packing density at physiological temperature (37°C), leading to accelerated drug leakage and altered pharmacokinetic profiles [2]. Conversely, substituting with unsaturated lipids like DOPC (C18:1) introduces bilayer fluidity that compromises LNP structural integrity and storage stability. These differences produce quantifiable variations in encapsulation efficiency, in vivo biodistribution, and therapeutic index—making phospholipid selection a critical, data-driven procurement decision rather than a simple interchange of in-class materials [3].

DSPC Performance vs. Comparator Phospholipids


Phase Transition Temperature & Bilayer Rigidity

DSPC exhibits a main phase transition temperature (Tm) of approximately 55.5°C, substantially higher than DPPC (41.0°C) and DMPC (22.5°C) [1]. At physiological temperature (37°C), DSPC bilayers remain in the ordered gel phase, while DPPC approaches its phase transition and DMPC exists in the fluid liquid-crystalline phase. This elevated Tm directly translates to reduced membrane permeability and enhanced retention of encapsulated payloads [2].

Liposome formulation Membrane biophysics Controlled release

In Vitro Drug Retention and Encapsulation Stability

In a head-to-head comparison of liposomes formulated with DSPC, DPPC, and DMPC (each with 21% cholesterol), DSPC liposomes demonstrated superior drug retention over 48 hours [1]. DSPC achieved the highest encapsulation efficiency and maintained drug retention without significant loss from time zero, whereas DPPC and DMPC formulations exhibited statistically significant drug leakage at earlier time points.

Drug delivery Liposome stability Encapsulation efficiency

Drug Release Kinetics in Physiological Buffer

When liposomal formulations encapsulating aquated cisplatin (ACP) were compared using DSPC, DPPC, and DMPC as the primary structural lipid, DSPC exhibited the slowest drug release profile [1]. After 72 hours at 37°C in PBS, DSPC released only ~2% of the encapsulated payload, compared to 7% release from DPPC liposomes and 25% release from DMPC liposomes.

Controlled release Liposome formulation Pharmacokinetics

In Vivo Pharmacokinetics and Drug Clearance

In a comparative study of brucine-loaded stealth liposomes formulated with different phosphatidylcholines, DSPC-based liposomes demonstrated the highest plasma exposure [1]. The area under the curve (AUC) for DSPC liposomes was 56.83-fold greater than free brucine, surpassing HSPC (53.83-fold), DPPC (9.24-fold), and SPC (7.71-fold). Additionally, the LD50 value for DSPC liposomes (52.86 mg/kg) was substantially higher than free brucine (13.17 mg/kg), indicating reduced acute toxicity.

Pharmacokinetics Stealth liposomes Intravenous delivery

In Vivo Biodistribution in Blood and Peritoneum

Liposomes formulated with DSPC, DPPC, and DMPC were evaluated for biodistribution when embedded in chitosan-glycerophosphate hydrogel [1]. DSPC liposomes achieved the highest area under the curve (AUC) values in both blood and peritoneal compartments, demonstrating superior retention regardless of delivery format.

Biodistribution Hydrogel delivery Liposome retention

LNP Storage Stability and Transfection Performance

When formulated as helper lipids in self-amplifying RNA (saRNA) lipid nanoparticles, DSPC provided the best storage stability profile over four weeks at 2–8°C compared to DOPC and DOPE [1]. Furthermore, the C12-200 ionizable lipid combined with DSPC achieved the highest intramuscular luciferase expression in vivo and the most durable expression in human skin explants. All DSPC-containing formulations met critical quality attributes with particle sizes of 80–120 nm, PDI <0.2, and >95% mRNA encapsulation efficiency [2].

Lipid nanoparticles mRNA delivery Storage stability

DSPC High-Value Applications


Stealth Liposomes for Intravenous Chemotherapy

DSPC is the preferred structural phospholipid for stealth liposomal chemotherapeutics requiring extended circulation half-life and minimal premature drug release. Based on the 56.83-fold plasma AUC enhancement and elevated LD50 of 52.86 mg/kg compared to free drug [1], DSPC formulations enable higher tumor accumulation via the EPR effect while reducing systemic toxicity. Procurement specifications should require transition temperature verification (Tm ~55°C) and C18:0 acyl chain purity to ensure batch-to-batch consistency in drug retention performance. This application directly leverages the quantitative drug retention data (85.2% at 48 hours) and release kinetics (~2% over 72 hours) that distinguish DSPC from DPPC and DMPC alternatives [2].

mRNA and saRNA LNPs with Cold-Chain Flexibility

For mRNA-based vaccines and therapeutics, DSPC serves as the critical helper lipid that confers storage stability under refrigerated conditions. The demonstrated superiority of DSPC over DOPC and DOPE in maintaining LNP integrity and transfection potency after four weeks at 2–8°C [3] makes it the rational choice for formulations intended for distribution outside ultra-cold chain infrastructure. Procurement teams should prioritize DSPC with low peroxide values and high stereochemical purity (sn-glycero-3 isomer) to ensure consistent microfluidic mixing, narrow particle size distribution (80–120 nm), and reproducible encapsulation efficiency (>95%) [4]. The combination of C12-200 ionizable lipid with DSPC has been specifically validated for durable expression in human skin explants, providing a formulation benchmark for saRNA vaccine development [3].

Sustained-Release Hydrogel Depot Systems

DSPC liposomes embedded in hydrogel matrices provide superior local retention in peritoneal and other compartmental spaces. The 206.5 %ID/g·h⁻¹ blood AUC and 622.3 %ID/g·h⁻¹ peritoneal AUC achieved with DSPC liposomes—2- to 3-fold higher than DPPC and DMPC formulations [5]—support their use in intraperitoneal chemotherapy and post-surgical antibiotic delivery systems. When procuring DSPC for hydrogel-embedded depot applications, specifications should include rigorous control of lysophosphatidylcholine content, as hydrolytic degradation products can compromise liposome integrity and accelerate payload release. The high Tm of DSPC ensures that liposomes remain intact within the hydrogel at body temperature, enabling controlled release of intact vesicles over extended periods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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